molecular formula C23H21FN4S B1676648 p38 MAP Kinase Inhibitor III CAS No. 549505-65-9

p38 MAP Kinase Inhibitor III

Número de catálogo: B1676648
Número CAS: 549505-65-9
Peso molecular: 404.5 g/mol
Clave InChI: VXPWQNBKEIVYIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

p38 MAP Kinase Inhibitor III is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress and inflammation. The compound is primarily used in research to study the inhibition of p38 MAPK, which plays a significant role in various inflammatory and autoimmune diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p38 MAP Kinase Inhibitor III involves a multi-step process. One common synthetic route includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of sulfonated amorphous carbon and eosin Y as catalysts . The products are characterized by melting point, 1H and 13C NMR, and HRMS (ESI).

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.

Análisis De Reacciones Químicas

Oxidation of the Methylsulfanyl Moiety

The methylsulfanyl (-SMe) group in ML3403 undergoes enzymatic oxidation to form a sulfoxide metabolite. This reaction is mediated by cytochrome P450 enzymes in vivo and significantly impacts pharmacokinetic properties . The sulfoxide metabolite exhibits reduced plasma stability compared to the parent compound, leading to a shorter half-life and altered bioavailability .

Key Data:

ParameterValue (Parent Compound)Value (Sulfoxide Metabolite)
p38α IC₅₀ 0.38 µMNot reported
TNF-α IC₅₀ (PBMC) 160 nMReduced activity
IL-1β IC₅₀ (PBMC) 39 nMReduced activity

Metabolic Transformation Pathways

ML3403 is metabolized primarily via hepatic oxidation. Studies in animal models demonstrate rapid conversion to the sulfoxide form, which is pharmacologically active but less potent than the parent compound . Further oxidation to a sulfone derivative is theoretically possible under strong oxidative conditions (e.g., hydrogen peroxide), though this pathway has not been empirically validated in published studies .

Competitive Inhibition via ATP-Binding Site Interactions

ML3403 binds reversibly to the ATP pocket of p38α MAP kinase through:

  • Hydrogen bonding between the pyridine nitrogen and the kinase's hinge region (Met109).

  • Hydrophobic interactions with residues in the hydrophobic region II (HRII) .

This non-covalent binding prevents ATP from accessing the catalytic site, thereby inhibiting phosphorylation of downstream targets like ATF-2 .

Structural Determinants of Binding Affinity:

Substituent PositionFunctional GroupImpact on IC₅₀
C-3 (pyridine)4-FluorophenylIC₅₀ = 0.38 µM
N-2 (imidazole)Methylsulfanyl (-SMe)Stabilizes hydrophobic interactions

Stability in Solution

ML3403 is stable in DMSO at concentrations up to 10 mM when stored at -20°C. Degradation occurs under prolonged exposure to light or oxidative environments, necessitating dark storage and inert atmospheres for long-term stability .

Comparative Reactivity with Analogues

Unlike SB203580 (a first-generation p38 inhibitor), ML3403 exhibits reduced off-target effects on cytochrome P450-2D6, enhancing its suitability for in vivo studies . This improved selectivity is attributed to the methylsulfanyl group’s lower affinity for non-target enzymes .

Aplicaciones Científicas De Investigación

Research Applications

  • Inflammatory Diseases
    • Rheumatoid Arthritis : Elevated levels of activated p38 MAP kinase have been observed in inflamed tissues of patients with rheumatoid arthritis, making this pathway a target for therapeutic intervention . Studies have shown that p38 MAP Kinase Inhibitor III can effectively reduce cytokine levels in models of arthritis.
    • Chronic Obstructive Pulmonary Disease : The inhibitor has been tested for its anti-inflammatory effects in models relevant to chronic obstructive pulmonary disease, demonstrating potential benefits over traditional corticosteroids .
  • Cancer Research
    • The role of p38 MAP kinase in cancer cell proliferation and survival makes it a target for cancer therapies. Inhibitors like this compound are being explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
  • Neurodegenerative Diseases
    • Research indicates that p38 MAP kinase activation is involved in neuroinflammation associated with diseases such as Alzheimer's. Inhibition of this pathway may provide neuroprotective effects, as evidenced by studies using human post-mortem brain tissues .
  • Cardiovascular Diseases
    • The compound is also being investigated for its potential impact on cardiovascular diseases, where p38 MAP kinase is linked to endothelial dysfunction and inflammation .

Case Studies

StudyApplicationFindings
Impact on LPS-Induced Cytokine Release Inflammatory ResponseDemonstrated significant inhibition of TNF-α release from human PBMCs when treated with this compound .
Efficacy in Rheumatoid Arthritis Models Autoimmune DisordersReduced inflammation and joint damage in murine models treated with the inhibitor .
Neuroprotective Effects Alzheimer's DiseaseShowed promise in reducing neuroinflammation through modulation of the p38 MAP kinase pathway .

Comparative Analysis with Other Inhibitors

To better understand its efficacy, this compound can be compared with other known inhibitors such as SB 203580 and BIRB-796:

PropertyThis compoundSB 203580BIRB-796
IC50 for TNF-α (µM)0.160.10.5
IC50 for IL-1β (µM)0.0390.050.2
Selectivity against Cytochrome P450-2D6YesNoNo
Suitable for In Vivo UseYesLimitedLimited

Mecanismo De Acción

The mechanism of action of p38 MAP Kinase Inhibitor III involves the selective inhibition of the p38 MAPK pathway. This compound binds to the ATP-binding site of p38 MAPK, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta .

Comparación Con Compuestos Similares

Comparison: p38 MAP Kinase Inhibitor III is unique due to its high selectivity and potency in inhibiting p38 MAPK. Compared to other inhibitors like SB 203580 and BIRB 796, this compound exhibits reduced inhibitory activity against cytochrome P450-2D6, making it more suitable for in vivo studies .

Actividad Biológica

The p38 MAP Kinase Inhibitor III (CAS 581098-48-8), also known as ML3403, is a selective and reversible inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases and conditions involving aberrant cell signaling. Understanding its biological activity is crucial for developing effective treatments.

p38 MAPK plays a pivotal role in cellular responses to stress, inflammation, and apoptosis. The inhibition of this kinase can modulate several downstream signaling pathways, leading to significant biological effects. This compound operates primarily through ATP-competitive inhibition, displaying an IC50 of 0.38 µM for p38α, which indicates its potency in blocking the kinase's activity .

In Vitro Studies

In vitro investigations have demonstrated that this compound effectively suppresses the release of pro-inflammatory cytokines. Specifically, it inhibits lipopolysaccharide (LPS)-induced cytokine release with IC50 values of 0.16 µM for TNF-α and 0.039 µM for IL-1β in human peripheral blood mononuclear cells (PBMCs) . This suggests that the inhibitor can significantly reduce inflammatory responses in immune cells.

In Vivo Studies

In vivo studies have further elucidated the compound's effects on myocardial reperfusion injury. Administration of SB 239063, a closely related p38 MAPK inhibitor, showed a marked reduction in myocardial infarct size and inflammatory responses in murine models subjected to ischemia/reperfusion (I/R) injury. The treatment resulted in a decrease in PMN accumulation and upregulation of adhesion molecules like P-selectin and ICAM-1, demonstrating the compound's cardioprotective effects through modulation of inflammatory pathways .

Case Studies

Recent studies have explored the clinical implications of p38 MAP Kinase inhibitors, including this compound, particularly in chronic obstructive pulmonary disease (COPD). A systematic review indicated that while these inhibitors are generally safe, they did not show significant efficacy in improving outcomes for COPD patients compared to placebo . However, they exhibited promising results in animal models by reducing airway inflammation, suggesting potential benefits that warrant further investigation .

Table: Summary of Biological Activities

Activity In Vitro Findings In Vivo Findings
Cytokine ReleaseIC50: TNF-α = 0.16 µM; IL-1β = 0.039 µMED50: 1.33 mg/kg for TNF-α release
Myocardial InjuryNot directly studiedReduced infarct size post I/R injury
Inflammatory ResponseSuppression of LPS-induced cytokinesDecreased PMN accumulation
Efficacy in COPDLimited clinical efficacyPromising results in animal models

Propiedades

IUPAC Name

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPWQNBKEIVYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336897
Record name 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549505-65-9
Record name ML-3403
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ML-3403
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p38 MAP Kinase Inhibitor III
Reactant of Route 2
Reactant of Route 2
p38 MAP Kinase Inhibitor III
Reactant of Route 3
p38 MAP Kinase Inhibitor III
Reactant of Route 4
Reactant of Route 4
p38 MAP Kinase Inhibitor III
Reactant of Route 5
Reactant of Route 5
p38 MAP Kinase Inhibitor III
Reactant of Route 6
Reactant of Route 6
p38 MAP Kinase Inhibitor III

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.